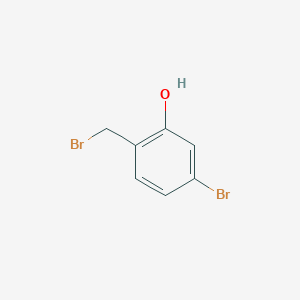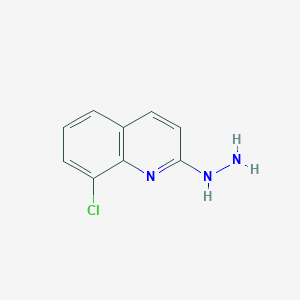![molecular formula C18H11BrF3N3O2 B12448178 4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)
4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a pyrimidinylaminobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added through a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Aminobenzoic Acid: The final step involves coupling the synthesized pyrimidine derivative with aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Coupling: Palladium catalysts in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-2-chloroacetamide: Shares the bromophenyl group but differs in the presence of a chloroacetamide moiety.
4-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the pyrimidine and aminobenzoic acid components.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in having a bromophenyl group but includes a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to its combination of a bromophenyl group, a trifluoromethyl group, and a pyrimidinylaminobenzoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific applications.
特性
分子式 |
C18H11BrF3N3O2 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC名 |
4-[[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11BrF3N3O2/c19-12-5-1-10(2-6-12)14-9-15(18(20,21)22)25-17(24-14)23-13-7-3-11(4-8-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25) |
InChIキー |
MYLCZYLVGCOJRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)
![N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B12448118.png)
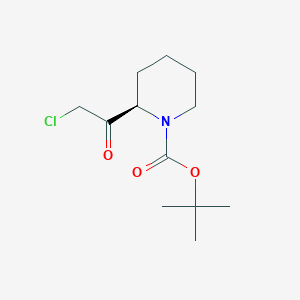
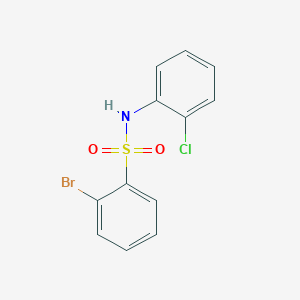
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)
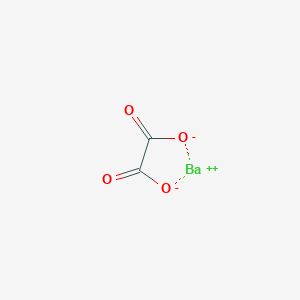
![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
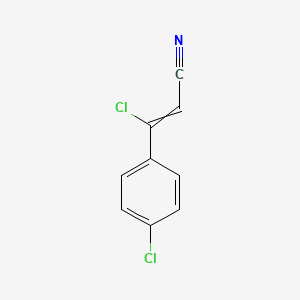
![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
